3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid typically involves the following steps:
Formation of the Ethoxy Linkage: The initial step involves the reaction of 3-fluoro-4-hydroxyphenylboronic acid with 2-(4-methylpiperazin-1-yl)ethanol under basic conditions to form the ethoxy linkage.
Borylation: The resulting intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. This step forms the boronic acid functional group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted fluoro derivatives.
Scientific Research Applications
3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to form stable carbon-carbon bonds.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and electronic materials, due to its boronic acid functionality.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid primarily involves its role as a boronic acid derivative:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding.
Pathways Involved: In biological systems, it can inhibit serine proteases by forming a covalent bond with the active site serine residue.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and piperazine groups, making it less versatile in certain applications.
4-Fluorophenylboronic Acid: Similar but lacks the ethoxy and piperazine groups, limiting its use in medicinal chemistry.
4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic Acid: Similar but lacks the fluoro group, affecting its reactivity and binding properties.
Uniqueness
3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid is unique due to the combination of the fluoro, ethoxy, and piperazine groups, which enhance its reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
[3-fluoro-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O3/c1-16-4-6-17(7-5-16)8-9-20-13-3-2-11(14(18)19)10-12(13)15/h2-3,10,18-19H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXALTFHYHIKTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCN(CC2)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153668 | |
Record name | Boronic acid, B-[3-fluoro-4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-12-9 | |
Record name | Boronic acid, B-[3-fluoro-4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-fluoro-4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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